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Compound of Interest

Compound Name: 1,6-Naphthyridin-4-amine

Cat. No.: B1269099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,6-
naphthyridin-4-amine derivatives and their analogs, focusing on their activity as kinase

inhibitors in cancer therapy. The information is compiled from recent studies and presented to

facilitate the understanding and development of this promising class of compounds.

Overview of Biological Activity
The 1,6-naphthyridine scaffold is a versatile pharmacophore that has been extensively

explored in medicinal chemistry. Derivatives of 1,6-naphthyridin-4-amine, particularly 1,6-

naphthyridinones and other fused heterocyclic systems, have demonstrated significant

inhibitory activity against several key protein kinases implicated in cancer progression. These

include AXL, Fibroblast Growth Factor Receptor 4 (FGFR4), c-Met, and the Mammalian Target

of Rapamycin (mTOR). The following sections detail the SAR for each of these targets,

supported by quantitative data from published studies.

Structure-Activity Relationship (SAR) Analysis
AXL Kinase Inhibitors
A series of 1,6-naphthyridinone derivatives have been investigated as potent and selective type

II AXL inhibitors. The SAR studies highlight the importance of specific substitutions on the 1,6-
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naphthyridinone core for achieving high potency and selectivity over the homologous kinase

MET.

Table 1: SAR of 1,6-Naphthyridinone Derivatives as AXL Inhibitors

Compound R1 R2
AXL IC50
(nM)[1]

MET IC50
(nM)[1]

Selectivity
(MET/AXL)
[1]

9 H H 1.5 1.8 1.2

13c 4-morpholinyl H 3.2 >1000 >312

25c H

2-(4-

methylpipera

zin-1-

yl)ethoxy

1.1 377 343

IC50 values represent the half-maximal inhibitory concentration.

The data indicates that the introduction of a morpholinyl group at the R1 position (compound

13c) significantly enhances selectivity for AXL over MET.[2] Similarly, a substituted ethoxy

group at the R2 position (compound 25c) also improves selectivity while maintaining high

potency against AXL.[1]

FGFR4 Kinase Inhibitors
1,6-Naphthyridine-2-one derivatives have emerged as novel and selective inhibitors of FGFR4,

a key driver in certain cancers like hepatocellular carcinoma and colorectal cancer.

Table 2: SAR of 1,6-Naphthyridine-2-one Derivatives as FGFR4 Inhibitors
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Compound R FGFR4 IC50 (nM)[3]
HCT116 Cell
Proliferation IC50
(nM)[3]

19a H 15.6 125.3

19g

4-

(dimethylamino)butan-

1-amido

1.2 8.7

A10
(structure not fully

specified in abstract)
5.4

Hep-3B: 72, Huh-7:

1506

A34
(structure not fully

specified in abstract)
(not specified)

Hep-3B: 10.2, Huh-7:

14.1

IC50 values represent the half-maximal inhibitory concentration.

The SAR for this series suggests that the nature of the substituent at the R position plays a

critical role in both enzymatic and cellular potency. The introduction of a dimethylamino-butan-

1-amido group in compound 19g led to a significant improvement in both FGFR4 inhibition and

anti-proliferative activity in HCT116 cells.[3] Further optimization of a different series led to

compound A34, which showed excellent cellular potency against FGFR4-dependent HCC cell

lines.[4]

c-Met Kinase Inhibitors
Fused 1,6-naphthyridine derivatives, specifically 1H-imidazo[4,5-h][5][6]naphthyridin-2(3H)-

ones, have been identified as a new class of c-Met kinase inhibitors.

Table 3: SAR of 1H-Imidazo[4,5-h][5][6]naphthyridin-2(3H)-one Derivatives as c-Met Inhibitors
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Compound R1 (at N-1) R2 (at N-3) R3 (at C-5)
c-Met IC50
(µM)[5]

2a H H H >50

2j

3-

(dimethylamino)p

ropyl

3,4-

dichlorobenzyl
H 10.1

2t

3-

(dimethylamino)p

ropyl

3,4-

dichlorobenzyl

4-

carbamoylpheno

xy

2.6

IC50 values represent the half-maximal inhibitory concentration.

A comprehensive SAR study revealed that an N-1 alkyl substituent with a terminal amino group

and a hydrophobic substituted benzyl group at the N-3 position are crucial for c-Met inhibition.

[5] Furthermore, the introduction of a 4'-carboxamide phenoxy group at the C-5 position

significantly enhanced the potency, as seen in compound 2t.[5]

mTOR Kinase Inhibitors
Benzo[h][5][6]naphthyridin-2(1H)-one derivatives have been developed as highly potent and

selective inhibitors of mTOR, a key regulator of cell growth and proliferation.

Table 4: SAR of Benzo[h][5][6]naphthyridin-2(1H)-one Derivatives as mTOR Inhibitors
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Compound R (at C-1) X (at C-9)
Cellular
mTORC1 IC50
(nM)[7][8]

Cellular PI3Kα
IC50 (nM)[7][8]

1 (Torin1)

4-(4-

propionylpiperazi

n-1-yl)-3-

(trifluoromethyl)p

henyl

quinolin-3-yl 2 1800

3 (Torin2)

3-

(trifluoromethyl)p

henyl

6-aminopyridin-

3-yl
0.25 200

IC50 values represent the half-maximal inhibitory concentration in cellular assays.

The development from Torin1 to Torin2 demonstrates a significant improvement in potency and

a favorable selectivity profile against PI3K.[9] The modifications at both the C-1 and C-9

positions of the benzo[h][5][6]naphthyridin-2(1H)-one core were critical for achieving this

enhanced activity.[9]

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of test

compounds against their target kinases.

Reagents and Materials: Recombinant kinase, appropriate substrate (e.g., a peptide or

protein), ATP, kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-

Glo™ Kinase Assay Kit).

Procedure:

1. Prepare serial dilutions of the test compounds in DMSO.

2. In a 96- or 384-well plate, add the kinase, the substrate, and the kinase assay buffer.
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3. Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative

(no enzyme) controls.

4. Initiate the kinase reaction by adding ATP.

5. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

6. Stop the reaction and measure the kinase activity using a suitable detection reagent and a

plate reader.

7. Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of the compounds on cancer cell

lines.

Cell Culture: Culture the desired cancer cell line (e.g., HCT116, U87 MG) in the

recommended medium supplemented with fetal bovine serum and antibiotics.

Procedure:

1. Seed the cells in a 96-well plate and allow them to adhere overnight.

2. Treat the cells with serial dilutions of the test compounds and incubate for a specified

period (e.g., 72 hours).

3. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of

formazan crystals.

4. Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan

crystals.

5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.
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6. Calculate the percentage of cell viability relative to untreated controls and determine the

IC50 values.

In Vivo Tumor Xenograft Model (General Protocol)
This protocol outlines the general procedure for evaluating the in vivo antitumor efficacy of the

compounds.

Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice).[10][11]

Tumor Cell Implantation:

1. Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of

each mouse.[10][12]

2. For orthotopic models, surgically implant tumor cells or small tumor fragments into the

corresponding organ (e.g., brain for glioblastoma models).[12]

Treatment:

1. Once the tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into

treatment and control groups.[10]

2. Administer the test compound or vehicle control via a suitable route (e.g., oral gavage,

intraperitoneal injection) at a specified dose and schedule.

Efficacy Evaluation:

1. Measure the tumor volume regularly using calipers.[10]

2. Monitor the body weight of the mice as an indicator of toxicity.

3. At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflow
Diagrams
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The following diagrams illustrate the key signaling pathways targeted by 1,6-naphthyridin-4-
amine derivatives and a typical experimental workflow for their evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1269099?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

